Suzuki Coupling Yields and Boronic Acid Form
Direct use of the free (2-oxo-3H-pyridin-3-yl)boronic acid in Suzuki couplings is often low-yielding (<30%) due to competitive protodeboronation and catalyst poisoning . In stark contrast, analogous 2-pyridone boronic esters, prepared via a [4+2] cycloaddition strategy, have been successfully employed as coupling partners, achieving yields as high as 81% [1]. This demonstrates that the form of the boronic acid (free acid vs. ester) is a decisive factor for successful application, a nuance not as pronounced for simpler pyridine boronic acids like pyridin-3-ylboronic acid .
| Evidence Dimension | Suzuki coupling yield |
|---|---|
| Target Compound Data | <30% (as free acid) |
| Comparator Or Baseline | 2-Pyridone boronic ester (compound 13b) / Pyridin-3-ylboronic acid |
| Quantified Difference | Up to 51% yield improvement with ester form / Unspecified, but standard conditions are known to be effective. |
| Conditions | Suzuki-Miyaura cross-coupling with aryl halides, Pd catalyst. |
Why This Matters
This informs procurement and experimental design: selecting the appropriate boronic form (free acid vs. ester) is critical for achieving viable yields, and this compound class is known to be more sensitive than standard pyridine boronic acids.
- [1] Harrity, J. P. A., et al. (2008). A [4 + 2] Cycloaddition Strategy to Pyridine Boronic Ester Derivatives. Organic Letters, 10(4), 745-748. View Source
